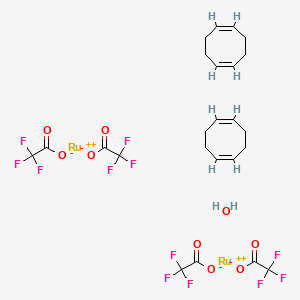
Bis(1,5-cyclooctadiene)tetra[
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1,5-cyclooctadiene)tetra is a complex compound that plays a significant role in various chemical reactions and industrial applications. It is known for its unique structure and reactivity, making it a valuable compound in the field of organometallic chemistry. The compound consists of a central metal atom coordinated with 1,5-cyclooctadiene ligands, which provide stability and reactivity to the complex.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,5-cyclooctadiene)tetra typically involves the reaction of a metal precursor with 1,5-cyclooctadiene ligands. One common method is the reduction of metal salts in the presence of 1,5-cyclooctadiene. For example, the preparation of Bis(1,5-cyclooctadiene)nickel(0) involves the reduction of nickel(II) acetylacetonate with triethylaluminum in the presence of 1,5-cyclooctadiene . The reaction is carried out under an inert atmosphere to prevent oxidation and is typically performed at low temperatures to ensure the stability of the product.
Industrial Production Methods
In industrial settings, the production of Bis(1,5-cyclooctadiene)tetra compounds often involves large-scale reactions using similar methods as in laboratory synthesis. The use of continuous flow reactors and automated systems allows for the efficient production of these compounds with high purity and yield. The choice of metal precursor and reaction conditions can be optimized to suit the specific requirements of the industrial process.
Chemical Reactions Analysis
Types of Reactions
Bis(1,5-cyclooctadiene)tetra compounds undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: Reduction reactions can convert the compound to lower oxidation state species.
Substitution: Ligand substitution reactions can replace the 1,5-cyclooctadiene ligands with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides for oxidation reactions, and reducing agents like hydrogen or hydrides for reduction reactions. Substitution reactions often involve the use of ligands such as phosphines or amines under controlled conditions to achieve the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of Bis(1,5-cyclooctadiene)nickel(0) can produce nickel(II) complexes, while reduction reactions can yield nickel(0) species .
Scientific Research Applications
Catalytic Applications
-
Catalysis in Organic Reactions
- Bis(1,5-cyclooctadiene) tetrafluoroborate is primarily utilized as a catalyst in various organic transformations. Its ability to stabilize reactive intermediates makes it an effective catalyst for reactions such as hydrogenation and carbon-carbon coupling reactions.
- For instance, it is involved in the formation of organometallic complexes that facilitate the synthesis of complex organic molecules. The stability provided by the cyclooctadiene ligands allows for higher reaction yields and selectivity .
- Hydrogenation Reactions
Industrial Applications
- Pharmaceutical Intermediates
- Proteomics Research
- Material Science
Case Study 1: Catalytic Hydrogenation
A study demonstrated the effectiveness of bis(1,5-cyclooctadiene) tetrafluoroborate as a catalyst for the hydrogenation of alkenes. The reaction was carried out under controlled conditions, resulting in high conversion rates and selectivity towards the desired saturated products. This showcases its potential use in industrial-scale hydrogenation processes.
Case Study 2: Synthesis of Pharmaceutical Compounds
In another investigation, researchers utilized bis(1,5-cyclooctadiene) tetrafluoroborate to synthesize a series of anti-inflammatory agents. The compound facilitated key steps in the synthetic pathway, leading to compounds with significant biological activity. This highlights its role as a crucial intermediate in pharmaceutical synthesis.
Mechanism of Action
The mechanism of action of Bis(1,5-cyclooctadiene)tetra compounds involves the coordination of the metal center with the 1,5-cyclooctadiene ligands, which stabilizes the complex and facilitates various chemical reactions. The metal center can undergo changes in oxidation state, allowing it to participate in redox reactions and catalysis. The specific molecular targets and pathways involved depend on the nature of the metal and the ligands present in the complex .
Comparison with Similar Compounds
Bis(1,5-cyclooctadiene)tetra compounds can be compared with other similar compounds, such as:
Bis(1,5-cyclooctadiene)nickel(0): Known for its use in cross-coupling reactions and as a precursor for other nickel complexes.
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate: Used in hydrogenation and isomerization reactions.
Bis(1,5-cyclooctadiene)ruthenium(II) complexes: Employed in various catalytic processes and as precursors for other ruthenium complexes.
These compounds share similar structural features and reactivity but differ in their specific applications and the nature of the metal center.
Properties
Molecular Formula |
C24H26F12O9Ru2 |
|---|---|
Molecular Weight |
888.6 g/mol |
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;ruthenium(2+);2,2,2-trifluoroacetate;hydrate |
InChI |
InChI=1S/2C8H12.4C2HF3O2.H2O.2Ru/c2*1-2-4-6-8-7-5-3-1;4*3-2(4,5)1(6)7;;;/h2*1-2,7-8H,3-6H2;4*(H,6,7);1H2;;/q;;;;;;;2*+2/p-4/b2*2-1-,8-7-;;;;;;; |
InChI Key |
QOYCOBCBQMVFHZ-QOYBVZGQSA-J |
Isomeric SMILES |
C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.C(=O)([O-])C(F)(F)F.C(=O)([O-])C(F)(F)F.C(=O)([O-])C(F)(F)F.C(=O)([O-])C(F)(F)F.O.[Ru+2].[Ru+2] |
Canonical SMILES |
C1CC=CCCC=C1.C1CC=CCCC=C1.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].O.[Ru+2].[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















